Zephirol-d7
Description
Background of Quaternary Ammonium Compounds
Quaternary ammonium compounds constitute a diverse class of cationic chemicals characterized by a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge regardless of solution pH conditions. These compounds were first developed in 1916 by Jacobs and Heidelberg, who recognized their biocidal properties, with subsequent improvements by Domagk in 1935 who demonstrated that attaching aliphatic groups to quaternary nitrogen enhanced biocidal efficacy. The structural foundation of quaternary ammonium compounds consists of two fundamental components: a central nitrogen atom and four clusters of atoms attached to this nitrogen center.
The Environmental Protection Agency currently classifies quaternary ammonium compounds into four distinct groups based on the structural characteristics of the four clusters attached to the central nitrogen atom. Group I compounds, known as didecyl dimethyl ammonium chloride, represent the simplest quaternary ammonium compounds featuring straight carbon chains attached to nitrogen. Group II compounds, designated as alkyl dimethyl benzyl ammonium chloride, incorporate benzyl groups within their molecular architecture. The physical and chemical properties of these compounds directly influence their behavior and biological activity, with the Environmental Protection Agency identifying specific representative compounds within each group for toxicity testing purposes.
The evolution of quaternary ammonium compounds has progressed through five distinct generations, each offering improved properties and applications. The first generation consisted of alkyl dimethyl benzyl ammonium chloride, followed by the second generation alkyl dimethyl ethylbenzyl ammonium chloride. The third generation combined these two compounds to enhance biocidal activity and detergency while reducing toxicity. The fourth generation introduced alkyl dimethyl ammonium chloride in 1965, characterized by higher biocidal efficacy, particularly in conditions involving organic matter and hard water. The fifth generation represents mixtures of alkyl dimethyl ammonium chloride and alkyl dimethyl benzyl ammonium chloride in various proportions to achieve broad-spectrum antimicrobial activity.
Development and Significance of Deuterated Analogs
The development of deuterated pharmaceutical compounds represents a sophisticated approach to drug optimization that emerged from decades of research into isotope effects in medicinal chemistry. Deuterium, the heavier stable isotope of hydrogen discovered by Harold Urey in 1931, contains one proton, one electron, and one neutron, effectively doubling the mass without significantly altering chemical properties. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, whereby similar biological effects to known drugs are achieved through structural analogs designed to confer superior pharmacological properties.
The first patent for deuterated molecules in the United States was granted in the 1970s, marking the beginning of systematic exploration of deuterated drug candidates. However, it required more than forty years for the first deuterated drug, deutetrabenazine, to receive approval from the Food and Drug Administration. The kinetic isotope effect associated with deuterium substitution results in significantly slower rates of metabolism and consequently longer half-lives for deuterated drugs compared to their undeuterated counterparts.
Deuterated compounds demonstrate particular effectiveness in reducing oxidative dealkylation by cytochrome P450 enzymes, a characteristic that has been exploited to develop superior therapeutic agents. The carbon-deuterium bond exhibits greater strength than the carbon-hydrogen bond, resulting in reduced electronic polarizability and less hyperconjugative stabilization of adjacent bonds. These molecular characteristics can potentially result in weaker van der Waals stabilization and produce changes in properties including intramolecular volume and transition state volume.
The development of Zephirol-d7 reflects the modern pharmaceutical industry's emphasis on creating improved analytical standards and reference materials for drug development and quality control processes. This deuterated compound was specifically designed to address the limitations of traditional analytical methods by providing enhanced sensitivity and specificity in mass spectrometry applications. The stable isotope labeling of this compound enables precise quantification and tracing of quaternary ammonium compounds in biological samples, addressing critical needs in therapeutic drug monitoring and pharmacokinetic research.
Contemporary research has established this compound as an essential tool for analytical chemistry applications, particularly in the quantification of quaternary ammonium compounds and studies involving membrane transport and interactions with biological membranes. The compound's unique deuterium labeling provides advantages in analytical techniques that require precise molecular identification and quantification, making it particularly valuable for researchers investigating the behavior and properties of quaternary ammonium compounds.
Table 1: Molecular Characteristics of this compound
Scope and Objectives of Research
Contemporary research involving this compound encompasses multiple scientific disciplines and applications, reflecting the compound's versatility as both an analytical tool and a subject of pharmaceutical investigation. The primary research objectives center on establishing comprehensive analytical methods for quaternary ammonium compound detection and quantification in various biological and environmental matrices. Researchers utilize this compound as an internal standard to improve accuracy and precision in mass spectrometry and liquid chromatography applications, enabling reliable analysis in therapeutic drug monitoring and pharmacokinetic studies.
The scope of current research extends to membrane transport studies and investigations of interactions between quaternary ammonium compounds and biological membranes. These studies aim to elucidate the fundamental mechanisms by which quaternary ammonium compounds interact with cellular structures, particularly focusing on membrane disruption and permeability alterations. Research objectives include understanding the compound's integration into lipid bilayers and its effects on membrane stability and function.
Analytical chemistry research focuses on developing and validating methods for the precise quantification of this compound and related compounds in complex biological samples. These investigations seek to establish robust analytical protocols that meet regulatory guidelines for pharmaceutical analysis, including United States Pharmacopeia and European Pharmacopoeia standards. The research emphasizes the development of high-performance liquid chromatography and mass spectrometry methods that can accurately distinguish between deuterated and non-deuterated analogs.
Pharmaceutical research objectives encompass the investigation of potential antiviral and antibacterial properties of this compound, particularly against hepatitis and herpes viruses. These studies aim to understand the compound's antimicrobial mechanisms and evaluate its potential therapeutic applications. Research efforts focus on characterizing the compound's interaction with microbial cell membranes and its ability to disrupt cellular integrity through lipid bilayer integration.
Table 2: Research Applications and Objectives of this compound
Properties
Molecular Formula |
C₂₁H₃₁D₇ClN |
|---|---|
Molecular Weight |
347.03 |
Synonyms |
N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride; Benzododecinium-d7 Chloride; Benzyldimethyldodecylammonium-d7 Chloride; Catigene OM-d7; Catinal CB 50-d7; Catiogen PAN-d7; Lauryldimethylbenzylammonium-d7 Chloride; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₈H₃₉D₇ClN
- Molar Mass : Approximately 375.08 g/mol
- Isotopic Labeling : The presence of deuterium (D) in the benzyl group allows for enhanced tracking in biological systems, which is crucial for research applications.
Scientific Research Applications
Zephirol-d7 is utilized in several key areas of scientific research:
Pharmacokinetics and Metabolic Studies
This compound plays a significant role in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace the compound's behavior in biological systems. This capability aids in understanding absorption, distribution, metabolism, and excretion (ADME) of drugs.
- Case Study : In a study examining drug interactions with biological membranes, this compound was used to analyze its binding affinity and dynamics with lipid bilayers, revealing insights into membrane fluidity alterations caused by the compound.
Antiviral Research
The compound has shown promise as an antiviral agent against various viral infections, including herpes and hepatitis. Its mechanism of action is believed to involve the disruption of viral membranes.
- Case Study : Research indicated that this compound effectively inhibited viral replication by altering membrane permeability, thus enhancing its potential as a therapeutic agent.
Biological Interaction Studies
This compound's interactions with proteins and membranes have been extensively studied to understand its biological effects.
- Findings : Studies have demonstrated that this compound can modify the properties of lipid bilayers, which is critical for drug design targeting similar pathways.
Comparison with Similar Compounds
Structural Analogs
Zephirol (Non-Deuterated Form)
Zephirol (CAS 139-07-1) shares identical core structural features with Zephirol-d7 but lacks deuterium substitution. This difference impacts their physicochemical properties:
- Molecular Weight: Zephirol has a molecular weight of ~340 g/mol (exact value depends on the non-deuterated structure), whereas this compound is 347.03 g/mol .
- Stability : this compound exhibits superior stability under high-temperature and acidic conditions due to deuterium’s kinetic isotope effect, which slows bond cleavage .
- Analytical Utility : While Zephirol is used in qualitative analyses, this compound’s isotopic labeling eliminates signal overlap in MS, enabling precise quantification .
β-Zearalenol-d7
Key comparisons include:
- Functional Groups: Unlike this compound’s sulfonated ester backbone, β-Zearalenol-d7 contains a resorcyclic acid lactone structure with hydroxyl and ketone groups .
- Applications: Both serve as internal standards but target different analytes—this compound for sulfonated pharmaceuticals and β-Zearalenol-d7 for estrogenic mycotoxins .
Table 1: Structural Comparison of this compound with Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|
| This compound | 347.03 | Sulfonated ester, deuterated | Pharmaceutical quantification |
| Zephirol | ~340 | Sulfonated ester | Qualitative analysis |
| β-Zearalenol-d7 | Not specified | Resorcyclic acid lactone | Mycotoxin analysis |
Functional Analogs
Cefepime Hydrochloride
Comparisons include:
- Synthesis Complexity : Both require advanced purification techniques (e.g., HPLC), but this compound’s deuterated synthesis demands additional steps for isotopic incorporation .
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid
Functional contrasts include:
- Role in Analysis : While this compound is a passive reference standard, this compound actively participates in enzymatic assays to measure antibiotic resistance .
- Chromatographic Behavior: Both require HPLC for separation, but this compound’s deuterated structure alters retention times compared to non-deuterated analogs .
Table 2: Functional Comparison of this compound with Analogs
| Compound | Role in Analysis | Key Technique | Stability Considerations |
|---|---|---|---|
| This compound | Internal standard | HPLC-MS | High isotopic stability |
| Cefepime Hydrochloride | Active pharmaceutical | Endotoxin testing | Degrades under light/heat |
| (Z)-2-(2-Aminothiazol-4-yl)... | Enzyme inhibition studies | Enzymatic assays | Sensitive to pH changes |
Preparation Methods
Direct Deuterium Exchange
This method involves exposing the non-deuterated parent compound to deuterium oxide (DO) under controlled acidic or basic conditions. The reaction typically employs catalysts such as palladium or platinum to facilitate hydrogen-deuterium exchange at labile positions. For example, the benzylic hydrogen atoms on the phenylmethyl group exhibit higher exchange rates due to their proximity to the quaternary ammonium center, which polarizes the C–H bond.
Key Parameters:
-
Temperature: 80–120°C
-
Reaction Duration: 48–72 hours
-
Catalyst Loading: 5–10 mol% Pd/C
While cost-effective, this method often results in incomplete deuteration at sterically hindered positions, necessitating additional purification steps.
De Novo Synthesis Using Deuterated Precursors
A more robust approach involves synthesizing this compound from deuterated starting materials. The phenylmethyl group is constructed using perdeuterated benzene (CD), which undergoes Friedel-Crafts alkylation with deuterated dodecyl bromide (CDBr) in the presence of AlCl. Subsequent quaternization with dimethylamine-d ensures complete deuteration of the ammonium group.
Reaction Scheme:
This method achieves >98% isotopic purity but requires specialized deuterated reagents, increasing production costs.
Industrial-Scale Production Techniques
Industrial synthesis of this compound prioritizes scalability and reproducibility. A representative large-scale protocol is outlined below:
Reaction Conditions and Equipment
-
Reactor Type : Stainless steel jacketed reactor with corrosion-resistant lining
-
Temperature Control : Precision ±1°C via automated cooling/heating systems
-
Mixing : High-shear agitators to ensure homogeneity in viscous phases
Stepwise Process
-
Deuterated Alkylation :
CD (10 kg) is reacted with CDBr (15 kg) in anhydrous dichloromethane under N atmosphere. AlCl (2.5 kg) is added incrementally to control exothermicity. -
Quaternization :
The alkylated intermediate is treated with dimethylamine-d (8 kg) at 50°C for 24 hours. -
Neutralization and Filtration :
Excess amine is neutralized with HCl, and the product is filtered to remove Al salts.
Yield and Efficiency
| Parameter | Value |
|---|---|
| Overall Yield | 78–82% |
| Isotopic Purity | 98.5–99.3% |
| Production Cycle | 5–7 days |
Optimization of Critical Reaction Parameters
Catalyst Selection
Phase-transfer catalysts (PTCs) such as tetrabutylammonium iodide enhance reaction rates by shuttling reactants between aqueous and organic phases. Trials with cinchona alkaloid-derived PTCs showed marginal improvements in enantioselectivity but were deemed economically nonviable.
Solvent Systems
-
Polar Solvents : Acetonitrile-d improves deuteration efficiency but complicates recycling.
-
Nonpolar Solvents : Toluene-d reduces side reactions but prolongs reaction times.
Temperature and Pressure Effects
Elevated temperatures (>100°C) accelerate deuteration but risk thermal degradation. Supercritical CO has been explored as a green solvent alternative, achieving 95% conversion at 60°C and 100 bar.
Purification and Analytical Methods
Chromatographic Techniques
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| H NMR | Absence of H signals at 7.2 ppm |
| H NMR | Peaks at 2.4–3.1 ppm (CD groups) |
| HRMS | m/z 347.03 (M) |
Comparative Analysis with Non-Deuterated Analogues
Synthesis Challenges
-
Cost : this compound requires 3–5× higher reagent costs due to deuterated chemicals.
-
Reaction Time : Deuteration steps add 24–48 hours to the synthesis timeline.
Performance Metrics
| Metric | This compound | Non-Deuterated Form |
|---|---|---|
| MS Sensitivity | 10 pg/mL | 100 pg/mL |
| Thermal Stability | 220°C | 200°C |
| Solubility in DO | 85 mg/mL | 92 mg/mL |
Q & A
Q. What documentation standards ensure this compound studies meet reproducibility criteria in peer review?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo).
- Report synthesis yields, purity metrics, and instrument calibration logs.
- Cite primary literature for established protocols; avoid unreproducible "in-house" methods without validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
